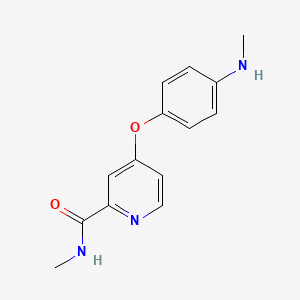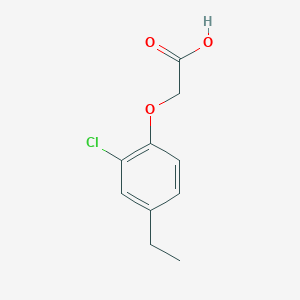
(2,3-Dibromopentafluoropropyl)pentafluorobenzene
Overview
Description
“(2,3-Dibromopentafluoropropyl)pentafluorobenzene” is a chemical compound with the molecular formula C9Br2F10 . It has a molecular weight of 457.89 g/mol.
Molecular Structure Analysis
The molecular structure of “(2,3-Dibromopentafluoropropyl)pentafluorobenzene” consists of nine carbon atoms, two bromine atoms, and ten fluorine atoms .
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Rhodium-catalyzed Synthesis : Aryl fluorides, including substituted pentafluorobenzenes, react with sulfur to produce diaryl sulfides under rhodium catalysis. This reaction showcases the versatility of pentafluorobenzene derivatives in synthesizing complex sulfides, which are useful in various chemical manufacturing processes (Arisawa, Ichikawa, & Yamaguchi, 2012).
- Cross-Coupling Reactions : The arylation of pentafluorobenzene with aryl bromides and chlorides under mild conditions has been achieved, expanding the toolkit for constructing perfluoroarenes and related compounds. This process is important for creating materials with specific electronic properties (Lafrance, Shore, & Fagnou, 2006).
Applications in Material Science
- Photovoltaic Performance Improvement : A pentafluorobenzene-based additive was developed to control the morphology of donor/acceptor interfaces in all-polymer solar cells. This additive enhances charge carrier extraction and transport, demonstrating the role of pentafluorobenzene derivatives in improving the efficiency of photovoltaic devices (Kim et al., 2017).
- Fluorescence Sensitivity and Dye Design : The design and synthesis of distyryl-BODIPY dyes from a pentafluorophenyl platform have shown significant red shifts in absorption and emission, highlighting the utility of fluorinated benzene derivatives in creating sensitive fluorescent dyes for various applications (Galangau et al., 2010).
properties
IUPAC Name |
1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Br2F10/c10-8(19,9(11,20)21)7(17,18)1-2(12)4(14)6(16)5(15)3(1)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIPOYULXDZVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C(F)(F)Br)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Br2F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023170 | |
| Record name | 1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dibromopentafluoropropyl)pentafluorobenzene | |
CAS RN |
1350637-12-5 | |
| Record name | 1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



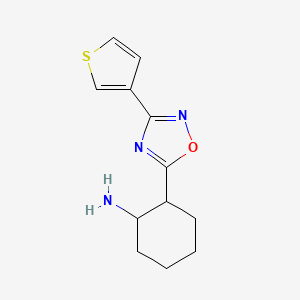
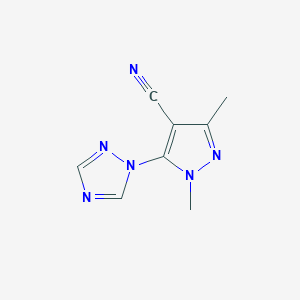

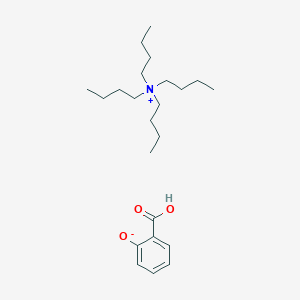
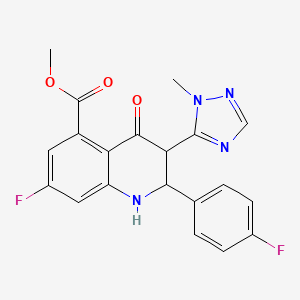
![3-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1455471.png)
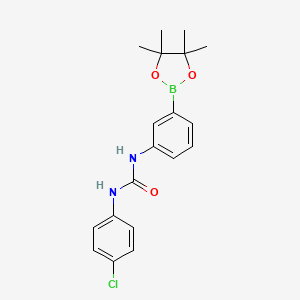
![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)
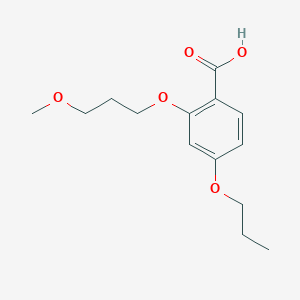
![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)


